[3'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol
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Overview
Description
[3’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methanol is an organic compound with the molecular formula C20H18O2 It is a derivative of biphenyl, where a benzyloxy group is attached to one of the phenyl rings, and a methanol group is attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methanol typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable leaving group on the biphenyl ring.
Introduction of the Methanol Group: The methanol group can be introduced through a Grignard reaction where a Grignard reagent reacts with a carbonyl group on the biphenyl ring, followed by hydrolysis.
Industrial Production Methods
Industrial production methods for [3’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methanol may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods often include:
Catalytic Hydrogenation: To reduce any intermediate compounds.
Purification Techniques: Such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
[3’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The benzyloxy group can be reduced to a benzyl group.
Substitution: The hydrogen atoms on the phenyl rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
Oxidation: Produces [3’-(Benzyloxy)[1,1’-biphenyl]-3-yl]carboxylic acid.
Reduction: Produces [3’-(Benzyl)[1,1’-biphenyl]-3-yl]methanol.
Substitution: Produces various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
[3’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- [3’-(Benzyloxy)[1,1’-biphenyl]-2-yl]methanol
- [3’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol
- [3’-(Benzyloxy)[1,1’-biphenyl]-3-yl]carboxylic acid
Uniqueness
[3’-(Benzyloxy)[1,1’-biphenyl]-3-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C20H18O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[3-(3-phenylmethoxyphenyl)phenyl]methanol |
InChI |
InChI=1S/C20H18O2/c21-14-17-8-4-9-18(12-17)19-10-5-11-20(13-19)22-15-16-6-2-1-3-7-16/h1-13,21H,14-15H2 |
InChI Key |
UAPJUCSSVWWDNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC(=C3)CO |
Origin of Product |
United States |
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